(S)-tert-butyl 1-(4-(trifluoromethoxy)phenyl)ethylcarbamate
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Overview
Description
Synthesis Analysis
The synthesis of compounds similar to “(S)-tert-butyl 1-(4-(trifluoromethoxy)phenyl)ethylcarbamate” often involves the use of carbamates in medicinal chemistry . Carbamates are widely utilized as a peptide bond surrogate in medicinal chemistry due to their chemical stability and capability to permeate cell membranes . The carbamate functionality imposes a degree of conformational restriction due to the delocalization of nonbonded electrons on nitrogen into the carboxyl moiety .
Molecular Structure Analysis
The molecular structure of “(S)-tert-butyl 1-(4-(trifluoromethoxy)phenyl)ethylcarbamate” is characterized by the presence of a carbamate group and a trifluoromethoxy group attached to a phenyl ring . The trifluoromethoxy group is known for its electron-withdrawing effects and high lipophilicity .
Chemical Reactions Analysis
The trifluoromethoxylation of alkyl halides is a common reaction involving compounds with a trifluoromethoxy group . This reaction can be performed with a trifluoromethoxylation reagent under mild conditions . The trifluoromethoxylation reagent is easily prepared and thermally stable, and can release CF3O− species in the presence of a base .
Scientific Research Applications
Fluorinated Heterocycles and Drug Design
The synthesis of TFMP involves a chain heterocyclization process, resulting in a fluorinated heterocyclic system with a pyrrole ring as the central unit. Fluorinated compounds are of interest due to their unique properties, including altered lipophilicity, metabolic stability, and bioactivity. Researchers explore TFMP derivatives for drug design, especially in areas like cancer chemotherapy and antimicrobial agents .
Electrochromic Devices (ECDs)
TFMP-containing polymers have been investigated for their electrochromic properties. These materials change color in response to an applied voltage, making them useful in displays, smart windows, and optical memory devices. By incorporating TFMP moieties into conjugated polymers, researchers aim to enhance ECD performance and stability .
Biological Activity and Enzyme Inhibition
Certain derivatives of TFMP exhibit biological activity. For instance:
- Enzyme Inhibition : Some derivatives inhibit enzymes like Anthrax Lethal Factor (LF) and Serotonin N-Acetyltransferase .
Kinetic Resolution and Asymmetric Synthesis
Researchers have explored the kinetic resolution of TFMP racemates using lipase-catalyzed transesterification. This process selectively converts one enantiomer into a product, enabling the preparation of optically pure TFMP derivatives. Asymmetric synthesis using TFMP-based intermediates contributes to chiral drug development .
Materials Science and Coatings
TFMP-containing compounds find applications in materials science. For instance:
- Optical Memory Devices : TFMP derivatives contribute to the development of optical memory systems in electrochromic devices .
Chemical Synthesis and Thiazole Incorporation
The synthesis of TFMP involves thiazole incorporation. Researchers have developed efficient methods to add the thiazole ring to TFMP, expanding the toolbox for constructing complex heterocyclic systems. Thiazole-containing compounds have diverse applications in medicinal chemistry and materials science .
Future Directions
The future directions for research on “(S)-tert-butyl 1-(4-(trifluoromethoxy)phenyl)ethylcarbamate” and similar compounds could involve further exploration of their synthesis, properties, and potential applications. The trifluoromethoxy group, in particular, is a topic of significant interest in the field of medicinal chemistry .
Mechanism of Action
Target of Action
The primary target of (S)-tert-butyl 1-(4-(trifluoromethoxy)phenyl)ethylcarbamate is the human soluble epoxide hydrolase (sEH) . sEH is an enzyme involved in the metabolism of fatty acids and it plays a crucial role in biological processes such as inflammation and blood pressure regulation .
Mode of Action
The compound interacts with its target, sEH, by inhibiting its activity . The inhibition occurs through the formation of additional hydrogen bonds in the active site of the enzyme . This interaction results in a decrease in the enzyme’s ability to metabolize its substrates, leading to an accumulation of epoxides and a decrease in the production of diols .
Biochemical Pathways
The inhibition of sEH affects the metabolism of epoxyeicosatrienoic acids (EETs), which are involved in various physiological processes such as vasodilation, inflammation, and cell proliferation . By inhibiting sEH, the compound increases the levels of EETs, which can have various downstream effects depending on the tissue and the specific EETs involved .
Result of Action
The inhibition of sEH by (S)-tert-butyl 1-(4-(trifluoromethoxy)phenyl)ethylcarbamate leads to an increase in the levels of EETs . This can result in various molecular and cellular effects, including vasodilation, reduced inflammation, and altered cell proliferation . The specific effects would depend on the tissue and the specific EETs involved.
properties
IUPAC Name |
tert-butyl N-[(1S)-1-[4-(trifluoromethoxy)phenyl]ethyl]carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18F3NO3/c1-9(18-12(19)21-13(2,3)4)10-5-7-11(8-6-10)20-14(15,16)17/h5-9H,1-4H3,(H,18,19)/t9-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYXYDKSECKOTHS-VIFPVBQESA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)OC(F)(F)F)NC(=O)OC(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC=C(C=C1)OC(F)(F)F)NC(=O)OC(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18F3NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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